![molecular formula C12H12ClNO4 B2703506 N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide CAS No. 444065-67-2](/img/structure/B2703506.png)

N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

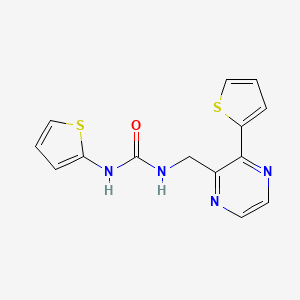

N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin ring system

科学的研究の応用

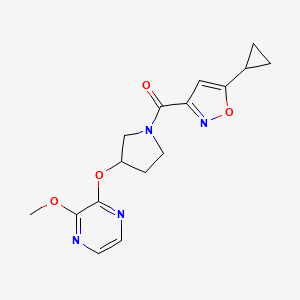

Synthetic Organic Chemistry Applications

The research in synthetic organic chemistry involving compounds related to N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide showcases the development of novel synthetic routes and methodologies. For instance, the study on dibromohydration of N-(2-alkynylaryl)acetamide demonstrates regioselective synthesis strategies for producing dibromo-arylacetamide derivatives under mild conditions without metal catalysis (Qiu et al., 2017). Such methodologies are crucial for synthesizing complex molecules with potential therapeutic applications.

Pharmacological Research

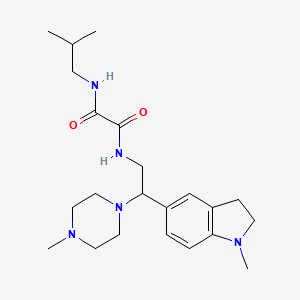

In pharmacological research, structure-activity relationship (SAR) studies of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigate the metabolic stability and in vitro efficacy of various heterocyclic analogues, including benzothiazole derivatives (Stec et al., 2011). These studies are pivotal for designing new drugs with improved pharmacokinetic profiles and therapeutic indices.

Materials Science and Photovoltaic Applications

Research into the photovoltaic efficiency of bioactive benzothiazolinone acetamide analogs explores the electronic properties and light-harvesting efficiency of synthesized compounds for potential use in dye-sensitized solar cells (DSSCs). Studies reveal that these compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable candidates for photovoltaic applications (Mary et al., 2020).

Enzyme Inhibition Studies

The synthesis and evaluation of sulfonamides with benzodioxane and acetamide moieties for enzyme inhibitory potential highlight the significant activity against α-glucosidase and acetylcholinesterase, offering insights into the development of new therapeutic agents for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

作用機序

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.

Mode of Action

Based on its reported inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may bind to these enzymes and reduce their activity.

Biochemical Pathways

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may influence nerve signal transmission and inflammatory responses.

Result of Action

Based on its reported inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide typically involves the following steps:

Formation of the Benzo[1,4]dioxin Ring: The initial step involves the cyclization of appropriate precursors to form the benzo[1,4]dioxin ring. This can be achieved through the reaction of catechol derivatives with suitable reagents under acidic or basic conditions.

Acetylation: The benzo[1,4]dioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 7-position.

Chlorination: The final step involves the introduction of the chloroacetamide group. This is typically done by reacting the acetylated benzo[1,4]dioxin with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and safety.

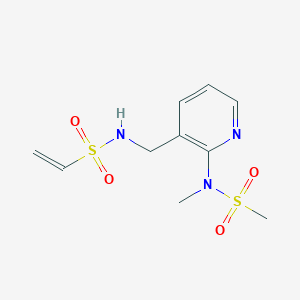

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the chloroacetamide group, potentially converting it to an amine.

Substitution: The chloro group in the acetamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Chemistry:

Synthesis of Derivatives:

Biology and Medicine:

Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents, inhibiting the growth of various bacterial strains.

Enzyme Inhibitors: Some derivatives act as inhibitors of enzymes such as lipoxygenase, which is involved in inflammatory processes.

Industry:

Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or unique optical characteristics.

類似化合物との比較

- N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

- N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-acetamide

Comparison:

- Structural Differences: While similar in the benzo[1,4]dioxin core, these compounds differ in their substituents, which can significantly affect their chemical reactivity and biological activity.

- Unique Properties: N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide is unique due to its specific acetyl and chloroacetamide groups, which confer distinct reactivity and potential applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

特性

IUPAC Name |

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-7(15)8-4-10-11(18-3-2-17-10)5-9(8)14-12(16)6-13/h4-5H,2-3,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJGBADPPUJZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)

![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)

![1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2703435.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)

![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)

![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)

![1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2703445.png)